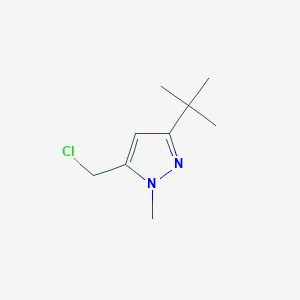![molecular formula C14H13NO B13594428 4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)
4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-Oxospiro[33]heptan-1-yl}benzonitrile is a chemical compound characterized by its unique spirocyclic structure, which includes a benzene ring attached to a spiro[33]heptane moiety with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Oxospiro[3 One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro[33]heptane core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzene ring and the spirocyclic structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a unique fit for certain molecular targets, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-Oxospiro[3.3]heptan-1-yl}benzaldehyde
- 4-{3-Oxospiro[3.3]heptan-1-yl}benzoic acid
- 4-{3-Oxospiro[3.3]heptan-1-yl}benzamide
Uniqueness
4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The spirocyclic structure also contributes to its unique chemical and physical properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(3-oxospiro[3.3]heptan-1-yl)benzonitrile |
InChI |
InChI=1S/C14H13NO/c15-9-10-2-4-11(5-3-10)12-8-13(16)14(12)6-1-7-14/h2-5,12H,1,6-8H2 |
InChI Key |
ATGHMNQESOSOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)




![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)



